Ranitidine-d6 Impurity B
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Overview
Description
Ranitidine-d6 Impurity B is a biochemical used for proteomics research . It has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS .
Chemical Reactions Analysis
Ranitidine, the parent compound of Ranitidine-d6 Impurity B, has been found to degrade significantly under acidic, basic, and oxidative stress conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine .Physical And Chemical Properties Analysis
Ranitidine-d6 Impurity B has a molecular weight of 220.36 and a molecular formula of C10H12D6N2OS . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Ranitidine, a histamine H2-receptor antagonist, is well-established for its potent inhibition of gastric acid secretion, which is effective in the treatment and prophylaxis of gastrointestinal lesions aggravated by gastric acid secretion (Grant, Langtry, & Brogden, 1989). Its pharmacokinetic properties have been extensively studied, highlighting its effectiveness across various gastrointestinal disorders. However, the specific research applications of Ranitidine-d6 Impurity B, a deuterated form of ranitidine, are not directly addressed in these studies. The deuterated forms are often used in analytical studies to understand the pharmacokinetics and metabolism of drugs more accurately.
Impurity Formation and Detection
Recent concerns have been raised about the presence of N-nitrosodimethylamine (NDMA) impurities in ranitidine products. NDMA is classified as a probable human carcinogen, and its formation can be influenced by various factors, including the presence of nitrate ions, acidity, and temperature. Studies investigating the mechanisms of NDMA formation in ranitidine and the influence of ranitidine impurities, including possibly Ranitidine-d6 Impurity B, are critical for ensuring drug safety and efficacy. Such research highlights the importance of selecting appropriate analytical methods for detecting trace amounts of impurities in drug samples (Monajjemzadeh & Robertson, 2021).
Drug Interaction Potential
Ranitidine’s interaction with other drugs has been the subject of extensive investigation due to its common administration alongside other medications. Understanding the pharmacokinetic interactions of ranitidine, including the potential role of its impurities such as Ranitidine-d6 Impurity B, is essential for predicting and managing drug-drug interactions. This research is crucial for ensuring the safe coadministration of ranitidine with other therapeutic agents (Klotz & Kroemer, 1991).
Safety And Hazards
Future Directions
The presence of NDMA in ranitidine products continues to be a concern. The pharmaceutical industry is forced to assess a strict control of impurities when manufacturing drug substances and drug products . The future of ranitidine and its impurities, including Ranitidine-d6 Impurity B, will likely involve further investigation into the sources and mechanisms of NDMA formation, as well as the development of methods for its detection and control .
properties
IUPAC Name |
2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCGQJHMUYGLU-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranitidine-d6 Impurity B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.